2-azetidin-3-yl-5-methoxy-1H-benzimidazole 2-azetidin-3-yl-5-methoxy-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 1428233-41-3
VCID: VC3199538
InChI: InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)
SMILES: COC1=CC2=C(C=C1)N=C(N2)C3CNC3
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-azetidin-3-yl-5-methoxy-1H-benzimidazole

CAS No.: 1428233-41-3

Cat. No.: VC3199538

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-azetidin-3-yl-5-methoxy-1H-benzimidazole - 1428233-41-3

Specification

CAS No. 1428233-41-3
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-(azetidin-3-yl)-6-methoxy-1H-benzimidazole
Standard InChI InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)
Standard InChI Key ONIWFFVRFLTHTA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(N2)C3CNC3
Canonical SMILES COC1=CC2=C(C=C1)N=C(N2)C3CNC3

Introduction

Structural Characterization and Chemical Properties

Molecular Structure and Composition

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole consists of a benzimidazole core with a methoxy substituent at the 5-position and an azetidin group at the 2-position. The benzimidazole core is a heterocyclic structure found in numerous pharmaceutical compounds, while the methoxy and azetidin substituents contribute to its unique chemical and biological profile. The structural elements of this compound can be compared with related benzimidazole derivatives documented in literature, as summarized in Table 1.

Table 1: Structural Comparison of 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole with Related Compounds

CompoundCore StructureSubstituentsMolecular FormulaMolecular Weight
2-Azetidin-3-yl-5-methoxy-1H-benzimidazoleBenzimidazole5-methoxy, 2-azetidin-3-ylNot available in search resultsNot available in search results
1-methyl-5-(2-methyl-4-nitrophenoxy)-1H-BenzimidazoleBenzimidazole1-methyl, 5-(2-methyl-4-nitrophenoxy)C₁₅H₁₃N₃O₃283.28
OmeprazoleBenzimidazole5-methoxy, 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]Not specified in search resultsNot specified in search results
3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- thiadiazole-2-yl]-azetidin-2-oneBenzimidazole and Azetidin-2-oneMultiple substituents including chloro and phenyl groupsNot specified in search resultsVaries by specific derivative

The benzimidazole core provides a versatile scaffold for pharmaceutical development, with its fused ring system contributing to specific molecular interactions with biological targets. The methoxy group at the 5-position likely influences the compound's lipophilicity and hydrogen-bonding capabilities, while the azetidin substituent at the 2-position introduces unique spatial characteristics that may affect binding to receptors, enzymes, or other biological targets.

Physical and Chemical Properties

Based on structural similarities with other benzimidazole derivatives, 2-azetidin-3-yl-5-methoxy-1H-benzimidazole likely exhibits specific physical and chemical properties. These may include solubility in organic solvents such as dichloromethane, methanol, and ethyl acetate, which are commonly used for benzimidazole derivatives . The compound would likely possess distinct spectroscopic characteristics that could facilitate its identification, similar to those observed in related compounds described in available research.

Table 2: Predicted Physical and Chemical Properties of 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole

PropertyPredicted CharacteristicsBasis for Prediction
SolubilityLikely soluble in dichloromethane, methanol, ethyl acetateSimilar benzimidazole derivatives show solubility in these solvents
Spectroscopic CharacteristicsIR bands expected for N-H (3150-3160 cm⁻¹), aromatic C-H (3010-3030 cm⁻¹), C=N (1640-1650 cm⁻¹)Related compounds show similar spectroscopic patterns
StabilityPotentially stable at room temperature; may require protection from moistureStability patterns of related benzimidazole compounds
Crystalline FormPossibly crystalline powderMany benzimidazole derivatives form crystalline solids
ReactivityReactive at N-1 position of benzimidazole ring; potential for further functionalizationReactivity patterns observed in benzimidazole chemistry

The selection of an appropriate synthetic route would depend on factors such as the availability of starting materials, required regioselectivity, desired yield, and ease of purification. Route 1, involving the preparation of 5-methoxy-2-mercaptobenzimidazole followed by coupling with an appropriate azetidin derivative, appears particularly promising based on analogous procedures described for related compounds .

Reaction Conditions and Considerations

The synthesis of benzimidazole derivatives requires specific reaction conditions to ensure success. Based on information from related synthetic procedures, potential conditions for the synthesis of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole might include:

  • Use of phase transfer catalysts such as triethyl benzyl ammonium chloride, which has been successfully employed in the synthesis of related compounds

  • Organic solvents including dichloromethane, 1,2-dichloroethane, or methanol, which are commonly used in benzimidazole synthesis

  • Basic conditions using sodium hydroxide or potassium hydroxide to facilitate coupling reactions

  • Temperature control during reactions, typically in the range of 0-60°C depending on the specific step

  • Potential need for protection/deprotection strategies for sensitive functional groups

The success of the synthesis would depend on careful optimization of these conditions, with particular attention to factors such as reagent purity, reaction time, temperature control, and purification procedures. The final product would require thorough characterization using spectroscopic techniques to confirm its structure and purity.

Therapeutic ActivityBasis for PredictionPotential MechanismReference Compounds
AntimicrobialActivity observed in 1 and 2-substituted-5-nitrobenzimidazole derivativesInterference with microbial cell wall synthesis or DNA replication1 and 2-substituted-5-nitrobenzimidazole derivatives
AnthelminticActivity observed in benzimidazole derivativesDisruption of parasite microtubule formation and metabolic processes2-(4-chlorophenyl)-5-nitro-1-(piperidin-1-ylmethyl)-1H-benzimidazole
Gastric Acid InhibitionActivity observed in Omeprazole (a 5-methoxy-benzimidazole derivative)Inhibition of H⁺/K⁺-ATPase (proton pump)Omeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole)
AntiviralReported activity in various benzimidazole derivativesInterference with viral replication machineryBenzimidazole derivatives mentioned in research
AnticancerActivity reported in some benzimidazole derivativesMultiple mechanisms including apoptosis induction and cell cycle disruptionBenzimidazole derivatives with anticancer properties
AntidiabeticReported for some benzimidazole compoundsModulation of glucose metabolism pathwaysBenzimidazole derivatives with antidiabetic properties

The presence of the methoxy group at the 5-position of the benzimidazole core might be particularly significant for gastric acid inhibition, given that this structural feature is present in Omeprazole and related proton pump inhibitors . Similarly, the azetidin group might contribute unique pharmacological properties that could enhance or modify the compound's therapeutic profile across various biological targets.

Structure-Activity Relationships

Influence of the Benzimidazole Core

The benzimidazole core in 2-azetidin-3-yl-5-methoxy-1H-benzimidazole serves as the fundamental structural element that contributes significantly to its potential biological activities. This heterocyclic structure is found in numerous pharmaceutically active compounds and provides a scaffold for the attachment of various functional groups. The benzimidazole nucleus possesses several features that make it pharmacologically valuable:

  • The planar aromatic system facilitates interactions with biological targets through π-π stacking and other non-covalent interactions

  • The nitrogen atoms in the imidazole ring can participate in hydrogen bonding as both donors and acceptors

  • The aromatic nature of the system provides metabolic stability compared to non-aromatic heterocycles

  • The benzimidazole core mimics the structure of purines, potentially allowing interaction with nucleotide-binding proteins

These properties collectively contribute to the diverse biological activities observed in benzimidazole derivatives, suggesting similar potential for 2-azetidin-3-yl-5-methoxy-1H-benzimidazole.

Impact of the Methoxy Substituent

The methoxy group at the 5-position of the benzimidazole core in 2-azetidin-3-yl-5-methoxy-1H-benzimidazole likely plays a crucial role in determining its biological activities and physicochemical properties. In pharmaceutical compounds, methoxy substituents typically contribute to:

  • Enhanced lipophilicity, potentially improving membrane permeability and oral bioavailability

  • Formation of hydrogen bonds with biological targets, serving as hydrogen bond acceptors

  • Alteration of the electronic distribution within the molecule, affecting its reactivity and binding properties

  • Metabolic stability by protecting the aromatic ring from certain metabolic transformations

The presence of a methoxy group at the 5-position is particularly significant given that this same substitution is found in Omeprazole, a successful proton pump inhibitor used in the treatment of gastric disorders . This structural similarity suggests potential for 2-azetidin-3-yl-5-methoxy-1H-benzimidazole to exhibit gastric acid inhibitory activity, although the different substituent at the 2-position (azetidin versus methylsulfinyl-pyridine) would likely modify this activity.

Role of the Azetidin Group

The azetidin group at the 2-position of the benzimidazole core represents a distinctive structural feature of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole that may significantly influence its biological profile. Azetidin-containing compounds have shown diverse biological activities, including antimicrobial properties, as demonstrated by compounds such as 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- thiadiazole-2-yl]-azetidin-2-one derivatives .

The four-membered azetidin ring introduces several important characteristics:

  • Ring strain, which can influence reactivity and binding conformations

  • Specific spatial arrangements that may affect interaction with biological targets

  • The nitrogen atom provides an additional site for hydrogen bonding or ionization

  • Potential for metabolic transformation or further functionalization

The exact position of attachment and substitution pattern on the azetidin ring would further modulate these properties and the resulting biological activities. The 3-yl connection indicates attachment at the 3-position of the azetidin ring, which would create specific conformational constraints in the molecule.

Spectroscopic Analysis and Characterization

Infrared (IR) Spectroscopy

Based on IR spectroscopic data for related compounds, 2-azetidin-3-yl-5-methoxy-1H-benzimidazole would likely show characteristic absorption bands for specific functional groups. For example, related benzimidazole derivatives show IR bands at approximately 3155 cm⁻¹ (N-H), 3014 cm⁻¹ (aromatic C-H), and 1645 cm⁻¹ (C=N) . The methoxy group would likely show a characteristic C-O-C stretching band in the 1240-1260 cm⁻¹ region.

Table 5: Expected IR Spectroscopic Features of 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole

Functional GroupExpected Wavenumber (cm⁻¹)AssignmentReference Data
N-H (benzimidazole)3150-3160N-H stretchingIR bands at 3155 cm⁻¹ observed in related compounds
Aromatic C-H3010-3030C-H stretchingIR bands at 3014 cm⁻¹ observed in related compounds
C=N1640-1650C=N stretchingIR bands at 1645 cm⁻¹ observed in related compounds
C-O-C (methoxy)1240-1260Asymmetric C-O-C stretchingTypical range for methoxy groups
Azetidin ring1700-1710 (if C=O present)
2850-3000 (C-H stretching)
Various azetidin vibrationsIR bands at ~1701 cm⁻¹ (C=O) observed in azetidin-2-one derivatives

These spectroscopic features would provide valuable information for confirming the structure of synthesized 2-azetidin-3-yl-5-methoxy-1H-benzimidazole and assessing its purity.

Mass Spectrometry

Mass spectrometry would be crucial for confirming the molecular weight and fragmentation pattern of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole. The molecular ion peak would correspond to the molecular weight of the compound, and characteristic fragmentation patterns would provide additional structural confirmation.

For related benzimidazole derivatives, molecular ion peaks (M⁺ or M⁺+1) are typically observed, along with characteristic fragmentation patterns. For example, the mass spectra of various 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- thiadiazole-2-yl]-azetidin-2-one derivatives show molecular ion peaks consistent with their structures .

Expected fragmentation patterns for 2-azetidin-3-yl-5-methoxy-1H-benzimidazole might include loss of the methoxy group, cleavage of the bond between the benzimidazole and azetidin moieties, and other characteristic fragmentations of the heterocyclic rings.

Applications and Future Research Directions

Future Research Directions

Research on 2-azetidin-3-yl-5-methoxy-1H-benzimidazole presents numerous opportunities for scientific exploration and pharmaceutical development. Key areas for future research include:

Table 6: Research Priorities for 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole

Research AreaKey ActivitiesExpected OutcomesSignificance
Synthetic MethodologyDevelopment and optimization of synthetic routesEfficient, scalable synthesis protocolsEssential for making the compound available for further research
Structural CharacterizationComprehensive spectroscopic analysis (IR, NMR, MS, X-ray crystallography)Confirmed structure, crystal parameters, conformational analysisFundamental for understanding structure-activity relationships
Biological ScreeningIn vitro antimicrobial, anthelmintic, and other activity assaysActivity profile against various pathogens and targetsIdentification of promising therapeutic applications
Mechanism StudiesInvestigation of molecular interactions with biological targetsUnderstanding of mechanism of actionGuides optimization of structure for enhanced activity
Structure-Activity RelationshipSynthesis and testing of structural analogsCorrelation between structural features and biological activityEnables rational design of improved derivatives
Pharmacokinetic StudiesADME (absorption, distribution, metabolism, excretion) analysisPharmacokinetic profile and bioavailability dataCritical for pharmaceutical development
Toxicological AssessmentIn vitro and in vivo toxicity studiesSafety profile and therapeutic windowEssential for risk-benefit assessment
Formulation DevelopmentExploration of suitable pharmaceutical formulationsViable delivery systems and dosage formsNecessary for practical therapeutic applications

A systematic approach to these research areas would provide comprehensive understanding of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole and its potential applications. Collaborative efforts involving synthetic chemists, pharmacologists, microbiologists, and pharmaceutical scientists would be valuable in advancing this research agenda.

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